molecular formula C8H9N5O2 B11726596 N-{[(2-nitrophenyl)methylidene]amino}guanidine

N-{[(2-nitrophenyl)methylidene]amino}guanidine

Cat. No.: B11726596
M. Wt: 207.19 g/mol
InChI Key: ZKOHXVBRQIYRIJ-UHFFFAOYSA-N
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Description

N-{[(2-Nitrophenyl)methylidene]amino}guanidine is an organic compound with the molecular formula C8H9N5O2 and a molecular weight of 207.19 g/mol . It is characterized by a complex structure featuring a guanidine core and a 2-nitrophenyl group . The guanidine moiety is known for its strong basicity and ability to participate in hydrogen bonding, while the nitro group on the phenyl ring introduces electron-withdrawing characteristics, which can influence the compound's overall reactivity, acidity, and basicity . This specific molecular architecture, which may include an (E)-configured imine bond , contributes to its potential physical properties and interactions. The compound is typically a solid and may exhibit solubility in various organic solvents, making it a candidate for further chemical investigation. Although its exact biological mechanism of action and specific research applications are not fully elucidated, compounds of this class are often of interest in medicinal chemistry and materials science due to their potential for diverse chemical reactivity and biological activity . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers can inquire for more detailed specifications, availability, and custom synthesis options.

Properties

IUPAC Name

2-[(2-nitrophenyl)methylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c9-8(10)12-11-5-6-3-1-2-4-7(6)13(14)15/h1-5H,(H4,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOHXVBRQIYRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C(N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-nitrophenyl)methylidene]amino}guanidine can be achieved through several methods. One common approach involves the condensation of 2-nitrobenzaldehyde with aminoguanidine under acidic conditions . The reaction typically proceeds as follows:

  • Dissolve 2-nitrobenzaldehyde in a suitable solvent such as ethanol.
  • Add aminoguanidine to the solution.
  • Adjust the pH to acidic conditions using a suitable acid, such as hydrochloric acid.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[(2-nitrophenyl)methylidene]amino}guanidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., dimethylformamide).

    Condensation: Aldehydes or ketones, acidic or basic catalysts, solvents like ethanol or methanol.

Major Products Formed

    Reduction: Formation of N-{[(2-aminophenyl)methylidene]amino}guanidine.

    Substitution: Formation of substituted guanidine derivatives.

    Condensation: Formation of Schiff bases with various aldehydes or ketones.

Scientific Research Applications

N-{[(2-nitrophenyl)methylidene]amino}guanidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[(2-nitrophenyl)methylidene]amino}guanidine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in various binding interactions, including hydrogen bonding and π-π stacking, with target proteins. Additionally, the guanidine moiety can form strong ionic interactions with negatively charged residues in the active sites of enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Substituent Effects on Electronic Properties

  • N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine (CAS 160754-78-9) :
    This compound replaces the nitro group with chloro and methylsulfanyl substituents. Chloro groups are moderately electron-withdrawing, while methylsulfanyl groups are electron-donating. The reduced electron deficiency compared to the nitro derivative may lower its reactivity in electrophilic substitutions but enhance stability in polar solvents .
  • The nitrate counterion enhances solubility in polar solvents compared to the neutral N-{[(2-nitrophenyl)methylidene]amino}guanidine .
  • 1-(4-Chlorophenyl)biguanide hydrochloride: The biguanide backbone (two linked guanidine units) and chloro substituent increase hydrophilicity and hydrogen-bonding capacity, contrasting with the monoguanidine nitro derivative. This structural difference impacts biological activity, as biguanides like metformin are known for antidiabetic effects .

Physicochemical Properties

  • Solubility: Nitro groups reduce solubility in nonpolar solvents but improve it in polar aprotic solvents like DMSO. Quantum calculations for a related guanidine in DMSO suggest tautomerization equilibria, which could influence reactivity .
  • Stability : Nitro derivatives are generally stable under ambient conditions but may decompose under strong acidic or reductive environments. In contrast, methylsulfanyl-substituted guanidines are more prone to oxidation .

Biological Activity

N-{[(2-nitrophenyl)methylidene]amino}guanidine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings related to its biological properties, including antimicrobial and anticancer activities, and discusses its potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a guanidine core linked to a 2-nitrophenyl group via an imine bond. This unique structural configuration contributes to its distinct biological activities. The presence of the nitrophenyl moiety enhances the compound's electronic properties, making it a valuable candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains and fungi. Studies suggest that the compound can inhibit microbial growth through interactions with specific enzymes or cellular pathways.

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLInhibition of cell wall synthesis
Escherichia coli64 µg/mLDisruption of metabolic pathways
Candida albicans16 µg/mLInhibition of ergosterol biosynthesis

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated that this compound can induce apoptosis and inhibit cell proliferation in cancer cells, particularly in glioma and breast cancer models. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Observed Effects
U251 (glioma)5.0Induction of apoptosis via caspase activation
MDA-MB-231 (breast)3.5G0/G1 phase arrest and reduced proliferation

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as guanidinoacetate N-methyltransferase, which is involved in creatine biosynthesis, thus affecting energy metabolism.
  • Cell Cycle Regulation : It has been shown to induce cell cycle arrest in cancer cells, particularly at the G0/G1 phase, leading to reduced proliferation rates .
  • Apoptosis Induction : The compound triggers apoptotic pathways, evidenced by increased caspase activity and changes in mitochondrial membrane potential .

Case Studies

A notable study explored the effects of this compound on drug-resistant strains of Plasmodium falciparum, revealing promising antimalarial activity. The compound demonstrated significant efficacy against both sensitive and resistant strains, suggesting a potential role in malaria treatment .

Q & A

Q. What are the optimal synthetic routes for N-{[(2-nitrophenyl)methylidene]amino}guanidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation reactions between nitroguanidine derivatives and aromatic aldehydes. Key steps include:

  • Precursor Preparation : React nitroguanidine (e.g., nitroaminoguanidine) with 2-nitrobenzaldehyde under acidic or basic conditions.
  • Reaction Optimization : Maintain temperatures between 55–95°C to enhance reaction efficiency. For example, heating nitroguanidine with hydrazine hydrate at 55°C followed by pH adjustment to 5–6 with HCl yields nitroaminoguanidine derivatives (70% yield) .
  • Purification : Recrystallization from hot water or ethanol ensures purity.

Q. Table 1: Example Synthesis Parameters

StepConditionsYieldSource
Condensation55°C, pH 5–6, HCl addition70%
PurificationRecrystallization (hot water)>95%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) identifies proton environments (e.g., aromatic protons δ 7.56 ppm, NH groups δ 8.27–9.33 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks.
  • X-ray Crystallography : Resolves bond lengths (e.g., C–N bond lengths: 1.2889–1.408 Å) and non-covalent interactions (e.g., C–H···O hydrogen bonds in guanidine derivatives) .

Q. Table 2: Key Structural Parameters from Crystallography

Bond/AngleValue (Å/°)SignificanceSource
C1–N3 (double bond)1.2889Resonance stabilization
C1–N2 (single bond)1.408Planar geometry deviation
N–C1–N angle115.10–125.61°Trigonal distortion

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare computed NMR shifts with experimental data for validation.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions. For example, acetonitrile promotes dimer formation via hydrogen bonding .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize activity data .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) on bioactivity. For example, electron-withdrawing groups (e.g., -NO₂) enhance receptor binding in guanidine derivatives .
  • Dose-Response Studies : Determine IC₅₀ values under standardized conditions (pH, temperature) to minimize variability .
  • Target Validation : Use knockout models or competitive assays to confirm specificity .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Solvent Selection : Polar solvents like acetonitrile or ethanol promote ordered crystal growth. For example, slow evaporation of acetonitrile yields single crystals suitable for X-ray analysis .
  • Polymorphism Control : Use seeding techniques or temperature gradients to favor desired polymorphs.
  • Hydrogen Bond Engineering : Introduce functional groups (e.g., -OCH₃) to stabilize supramolecular architectures .

Q. Table 3: Crystallization Optimization Strategies

ChallengeSolutionSource
Poor crystal qualitySlow evaporation (acetonitrile)
PolymorphismSeeding with pre-formed crystals

Q. What mechanistic insights explain the compound’s interaction with biological targets?

Methodological Answer:

  • Competitive Inhibition Assays : Measure binding affinity using radiolabeled ligands or fluorescence polarization.
  • Enzyme Kinetics : Monitor activity changes (e.g., Vmax, Km) to identify inhibition mode (competitive vs. allosteric) .
  • Mutagenesis Studies : Modify active-site residues to confirm binding regions .

Q. How do substituents on the aromatic ring influence the compound’s chemical stability?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : -NO₂ groups increase resonance stabilization but may reduce solubility.
  • Electron-Donating Groups (EDGs) : -OCH₃ enhances solubility but decreases electrophilicity.
  • Accelerated Stability Testing : Expose derivatives to heat/humidity and monitor degradation via HPLC .

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